molecular formula C18H23N3O B2749463 2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2379975-62-7

2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2749463
CAS No.: 2379975-62-7
M. Wt: 297.402
InChI Key: KLUKJPSQCGGKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring

Properties

IUPAC Name

2-methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15-12-18(4-9-20-15)22-14-17-5-10-21(11-6-17)13-16-2-7-19-8-3-16/h2-4,7-9,12,17H,5-6,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUKJPSQCGGKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a pyridine derivative under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Scientific Research Applications

2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the piperidine ring.

    4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl: This compound features a pyrimidine ring instead of a piperidine ring.

    tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.